
4-Methoxystyrene
Overview
Description
4-Methoxystyrene, also known as 4-vinylanisole, is an unsaturated aromatic ether with the chemical formula C₉H₁₀O. It is a colorless liquid at room temperature and is commonly found in various foods and beverages. This compound is notable for its applications in the synthesis of polystyrene derivatives and its role as an aggregation pheromone in locusts .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxystyrene involves the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol using a reducing agent such as potassium borohydride. This intermediate is then subjected to a dehydration reaction under the catalysis of a dehydrating agent to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves dissolving 4-methoxyacetophenone in an ethanol solvent, adding a reducer, and performing a reduction reaction. The intermediate product is then dehydrated and distilled to obtain high-purity this compound .
Chemical Reactions Analysis
Table 1: Synthetic Pathways for 4-Methoxystyrene
The hydrogenation-dehydration method (patent CN112811991A) is industrially preferred due to high selectivity (>98%) and environmental advantages from using hydrogen gas .
Polymerization Reactions
This compound serves as a monomer in polymerization processes, producing polymers with tailored properties:
Key Polymerization Mechanisms:
-
Radical Polymerization : Initiators like azobisisobutyronitrile (AIBN) generate polystyrene derivatives with enhanced thermal stability .
-
Cationic Polymerization : Acidic catalysts (e.g., BF₃·OEt₂) enable controlled chain growth for specialty adhesives .
-
Anionic Polymerization : Organometallic initiators (e.g., butyllithium) yield narrow-dispersity polymers for electronic applications .
Addition Reactions
The compound participates in cycloaddition and electrophilic addition reactions due to its conjugated vinyl group:
Table 2: Notable Addition Reactions
The methoxy group directs electrophiles to the para position, enhancing regioselectivity in substitution reactions .
Oxidation:
-
Ozonolysis : Cleaves the double bond to yield 4-methoxybenzaldehyde and formaldehyde .
-
Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide used in epoxy resins .
Reduction:
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) produces 4-methoxyethylbenzene, a solvent in organic synthesis .
Reaction Optimization Insights
-
Temperature Sensitivity : Dehydration at >130°C minimizes side reactions (e.g., dimerization) .
-
Catalyst Choice : Raney nickel outperforms palladium in hydrogenation efficiency (99% conversion) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate electrophilic substitutions by stabilizing transition states .
Scientific Research Applications
Polymerization Applications
4-Methoxystyrene serves as a monomer in several polymerization techniques:
- Living Cationic Polymerization : A novel method using visible light-controlled living cationic polymerization has been developed. This process utilizes tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate as a photocatalyst, allowing for precise control over the polymerization process. The resulting polymers exhibit predictable molar masses and low dispersity, making them suitable for advanced applications in electronics and biomaterials .
- Radical Polymerization : Studies have shown that p-MOS can undergo radical cation-mediated dimerization, which is important for developing new materials with tailored properties .
- Copolymerization : Research indicates that this compound can be copolymerized with other monomers such as ethylene and methyl acrylate. This copolymerization allows for the creation of materials with enhanced mechanical properties and functionalities .
Applications in Materials Science
The unique properties of polymers derived from this compound make them suitable for various applications:
- Corrosion-Resistant Coatings : Polymers synthesized from p-MOS exhibit excellent corrosion resistance, making them ideal for use in protective coatings within the electronic information industry .
- Adhesives and Sealants : Due to its adhesive properties and compatibility with other materials, this compound-based polymers are used in adhesives that require strong bonding capabilities under various environmental conditions.
- Medical Intermediates : The compound is also explored as an intermediate in pharmaceutical synthesis, potentially leading to new drug formulations or delivery systems.
Case Studies
- Photo-Controlled Polymerization : A study demonstrated the effectiveness of using this compound in a photo-controlled living cationic polymerization system. The research highlighted its ability to achieve a long dormant period (up to 36 hours), allowing for sequential addition of monomers without compromising the integrity of the resulting polymer .
- Dimerization Studies : Research into the dynamics of radical cation-mediated dimerization of this compound provided insights into its reactivity and potential applications in synthesizing complex organic molecules .
- Behavioral Studies in Agriculture : In agricultural research, this compound was identified as a significant attractant for predatory ladybird beetles, suggesting its potential role in pest management strategies by enhancing biological control methods .
Mechanism of Action
The exact mechanism of action of 4-Methoxystyrene is not fully understood. it is believed to interact with specific proteins, notably the cytochrome P450 enzyme system. This interaction may inhibit certain enzymes responsible for protein synthesis, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylstyrene
- 4-(Trifluoromethyl)styrene
- 4-tert-Butylstyrene
- 4-Cyanostyrene
- 4-Chlorostyrene
- 4-Acetoxystyrene
- 4-Bromostyrene
Uniqueness
4-Methoxystyrene is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. This functional group enhances its utility in polymerization reactions and its role as a pheromone .
Biological Activity
4-Methoxystyrene, also known as 4-vinylanisole, is an unsaturated aromatic ether with the chemical formula C₉H₁₀O. It is primarily recognized for its applications in polymer chemistry and its biological activities, particularly as an aggregation pheromone in locusts and its potential medicinal properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Chemical Formula : C₉H₁₀O
- Molecular Weight : 150.18 g/mol
- Appearance : Colorless liquid at room temperature
This compound exhibits biological activity through several mechanisms:
-
Interaction with Cytochrome P450 Enzymes :
- The compound influences the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones. This interaction can lead to alterations in protein synthesis and metabolic pathways.
-
Aggregation Pheromone in Locusts :
- This compound acts as an aggregation pheromone for locusts, significantly influencing their behavior and swarming activities. This role is critical in understanding pest management strategies in agriculture.
- Potential Antibacterial Activity :
Case Studies
-
Free Radical Polymerization Studies :
- A study investigated the polymerization kinetics of this compound compared to other substituted styrenes. It was found that this compound has a lower order of reaction with respect to initiator concentration due to susceptibility to primary radical termination (PRT). The study provided insights into the mechanisms of initiation and chain transfer during polymerization, highlighting its unique reactivity profile .
- Behavioral Studies on Ladybird Beetles :
- Antibacterial Activity Assessment :
Data Tables
Property | Value |
---|---|
Chemical Formula | C₉H₁₀O |
Molecular Weight | 150.18 g/mol |
Aggregation Pheromone Role | Yes |
Interaction with Cytochrome P450 | Yes |
Antibacterial Activity | Potentially present |
Q & A
Basic Research Questions
Q. How can 4-methoxystyrene be synthesized and characterized in a laboratory setting?
- Methodological Answer : A one-pot synthesis route involves bromination of 4-allylanisole followed by elimination and substitution reactions to generate this compound derivatives. Key steps include stabilizing phenonium ion intermediates via the electron-donating methoxy group . Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm the double bond formation and substitution patterns, supplemented by gas chromatography-mass spectrometry (GC-MS) for purity analysis. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to validate identity .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Methodological Answer : Due to its flammability and potential toxicity, this compound must be stored under inert gas (e.g., nitrogen) in a cool, dark environment to prevent polymerization. Handling requires fume hoods, flame-resistant gloves, and explosion-proof equipment. Toxicity studies indicate acute hazards via inhalation; thus, real-time air monitoring and waste neutralization protocols (e.g., using activated carbon) are recommended .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in radical cation-mediated cycloadditions?
- Methodological Answer : Laser flash photolysis experiments reveal that the methoxy group lowers the oxidation potential of this compound, enhancing its electron-donating capacity. Absolute rate constants for radical cation reactions show a reactivity trend: 4-H > 4-CH₃ > 4-CH₃O > 4-CH₃O-β-CH₃. Steric effects at the β-position further reduce reactivity. These findings are critical for designing Diels-Alder reactions, where electron-rich alkenes favor addition over electron transfer .
Q. What experimental approaches resolve contradictions in kinetic data for iron(IV)-oxo porphyrin-catalyzed oxidations of this compound?
- Methodological Answer : Discrepancies in energy barriers (e.g., 5.6 vs. 10.1 kcal/mol for carboxylate vs. methyl ester substituents) arise from competing electrophilic and nucleophilic pathways. To address this, employ stopped-flow kinetics with UV-vis monitoring to track intermediate formation. Density functional theory (DFT) simulations can validate experimental activation energies by comparing computed transition states with observed rate constants (e.g., 3.2 vs. 0.2 m⁻¹s⁻¹ for different substituents) .
Q. How can this compound serve as a probe molecule for studying Brønsted acid sites in zeolites?
- Methodological Answer : Oligomerization of this compound over zeolite ZSM-5 is monitored via fluorescence spectroscopy or X-ray diffraction (XRD). The methoxy group enhances selectivity for acid-catalyzed reactions. Experimental steps include vapor-phase exposure of zeolites to this compound for 4 hours, followed by X-ray excited optical fluorescence (XEOF) imaging to map active sites. Normalized fluorescence intensity correlates with micropore volume and catalytic activity .
Q. What are the advantages and limitations of visible light-controlled cationic polymerization of this compound?
- Methodological Answer : A tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate/chain transfer agent (CTA) system enables precise control over polymer molecular weight (Đ < 1.2). Key advantages include avoiding heavy metal catalysts and enabling spatiotemporal control. Limitations include residual photocatalyst contamination, which can be mitigated via size-exclusion chromatography. Real-time monitoring using in-situ NMR or Raman spectroscopy ensures reaction fidelity .
Q. Contradictions and Data Gaps
Q. Why do computational models for this compound reactivity sometimes conflict with experimental Hammett parameters?
- Methodological Answer : Deviations in σρ+ values (e.g., for this compound in Wacker-type oxidations) stem from solvent effects and non-linear electronic interactions. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or substituent-swapping studies can resolve discrepancies .
Q. Guidelines for Rigorous Research
- Data Reproducibility : Document experimental conditions (e.g., solvent purity, catalyst batch) in supplemental information .
- Peer Review : Prioritize studies published in journals with rigorous peer review (e.g., Chemistry—A European Journal) .
- Open Science : Share raw data (e.g., XRD files, kinetic traces) via repositories like Zenodo to enable meta-analyses .
Properties
IUPAC Name |
1-ethenyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRSHJHFRVGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-44-5 | |
Record name | Benzene, 1-ethenyl-4-methoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073222 | |
Record name | Benzene, 1-ethenyl-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Vinylanisole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-69-4 | |
Record name | 4-Methoxystyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Vinylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxystyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxystyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethenyl-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-VINYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISH8T4A6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.